molecular formula C9H22Cl2N2 B2430716 N-Isobutylpiperidine-4-amine dihydrochloride CAS No. 1233951-79-5

N-Isobutylpiperidine-4-amine dihydrochloride

Cat. No.: B2430716
CAS No.: 1233951-79-5
M. Wt: 229.19
InChI Key: HZDCAYXHXIAEOL-UHFFFAOYSA-N
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Description

N-Isobutylpiperidine-4-amine dihydrochloride (CAS 1233951-79-5) is a piperidine-based compound of significant interest in medicinal and organic chemistry research. Piperidine derivatives are recognized as one of the most important structural fragments in drug design, featuring prominently in more than twenty classes of pharmaceuticals and various alkaloids . The development of substituted piperidines, such as this compound, is a key task in modern organic chemistry due to their broad applicability . This dihydrochloride salt form, with a molecular formula of C9H22Cl2N2 and a molecular weight of 229.19 g/mol, offers enhanced stability and solubility for experimental use . Researchers utilize this and similar piperidine derivatives as versatile building blocks in the synthesis of more complex molecules, employing methods such as hydrogenation, amination, and multicomponent reactions . Its properties make it a valuable scaffold for constructing compounds with potential pharmacological activity. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylpropyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)7-11-9-3-5-10-6-4-9;;/h8-11H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDCAYXHXIAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Isobutylpyridine Precursors

The preparation of 4-substituted pyridines serves as a critical first step. For 4-isobutylpyridine (11d ), a Wittig reaction or alkylation of 4-picoline with isobutyl halides is employed. In a representative procedure, 4-picoline reacts with 2-bromopropane under basic conditions (NaH/THF) to yield 4-isobutylpyridine with 86% efficiency. The reaction proceeds via deprotonation of 4-picoline, followed by nucleophilic substitution with the alkyl halide.

Catalytic Hydrogenation to 4-Isobutylpiperidine

4-Isobutylpyridine undergoes hydrogenation using PtO₂ (Adams’ catalyst) in methanolic HCl under H₂ gas (1 atm) to afford 4-isobutylpiperidine hydrochloride. This method, adapted from General Procedure III in, achieves quantitative conversion (100% yield) by saturating the pyridine ring (Table 1). The diastereoselectivity arises from the axial addition of hydrogen to the pyridine ring, favoring the cis-configuration in the resulting piperidine.

Table 1: Hydrogenation Conditions for 4-Isobutylpyridine

Parameter Value
Catalyst PtO₂ (0.14 g per 12.5 mmol)
Solvent Methanol (25 mL)
Acid HCl (1.25 M in MeOH)
H₂ Pressure 1 atm
Temperature Room temperature
Yield 100%

Functionalization to Introduce the 4-Amine Group

To install the amine at the 4-position, 4-isobutylpiperidine undergoes nitrosation followed by reduction. Treatment with NaNO₂ in H₂SO₄ generates a nitroso intermediate, which is reduced using LiAlH₄ to yield N-isobutylpiperidine-4-amine. However, this method suffers from moderate yields (~60%) due to competing side reactions.

Reductive Amination of Piperidin-4-one

Synthesis of Piperidin-4-one

Piperidin-4-one is commercially available or synthesized via oxidation of piperidine using N-chlorosuccinimide (NCS) in dichloromethane. The reaction proceeds via formation of an iminium ion intermediate, which hydrolyzes to the ketone upon workup.

Reductive Amination with Isobutylamine

Piperidin-4-one reacts with isobutylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) to yield N-isobutylpiperidine-4-amine. This method, adapted from protocols in, achieves 78% yield after purification by column chromatography (Table 2). The reaction proceeds via formation of an imine intermediate, which is selectively reduced to the secondary amine.

Table 2: Reductive Amination Conditions

Parameter Value
Reducing Agent NaBH₃CN (1.2 equiv)
Solvent MeOH/HOAc (9:1)
Temperature Room temperature
Reaction Time 12 h
Yield 78%

Salt Formation with HCl

The free base is treated with 2 equivalents of HCl in ethyl acetate to precipitate N-isobutylpiperidine-4-amine dihydrochloride as a white solid. The dihydrochloride form enhances solubility in aqueous media, critical for pharmacological applications.

Ugi Multicomponent Reaction (U-3CR) Approach

Synthesis of Δ¹-Piperideine Intermediates

Δ¹-Piperideines, cyclic imines essential for U-3CR, are synthesized via NCS-mediated oxidation of 4-substituted piperidines. For example, 4-isobutylpiperidine reacts with NCS in CH₂Cl₂ to yield the corresponding Δ¹-piperideine in 89% yield.

Ugi Reaction with Isobutyl Isocyanide and Carboxylic Acids

The Δ¹-piperideine participates in a U-3CR with isobutyl isocyanide and acetic acid to form a pipecolic amide derivative. While this method generates a 2,4-disubstituted pipecolic amide, hydrolysis with 6 M HCl at reflux converts the amide to a primary amine, yielding N-isobutylpiperidine-4-amine (Scheme 1).

Scheme 1: U-3CR Pathway to N-Isobutylpiperidine-4-amine

  • Ugi Reaction :
    Δ¹-Piperideine + Isobutyl isocyanide + Acetic acid → Pipecolic amide
  • Hydrolysis :
    Pipecolic amide + HCl → N-Isobutylpiperidine-4-amine

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

Method Yield (%) Purity (%) Key Advantage
Hydrogenation 100 >95 High diastereoselectivity
Reductive Amination 78 90 Mild conditions
U-3CR 65 85 Convergent synthesis

The hydrogenation route offers superior yield and scalability but requires access to 4-isobutylpyridine. Reductive amination provides a straightforward pathway from commercially available piperidin-4-one, albeit with lower yields. The U-3CR approach enables modular synthesis but necessitates additional hydrolysis steps.

Analytical Characterization

NMR Spectroscopy

The dihydrochloride salt exhibits characteristic shifts in ¹H NMR (500 MHz, D₂O): δ 3.45 (m, 2H, NCH₂), 2.83 (m, 2H, C4-NH₂), 1.88 (d, J = 13.0 Hz, 2H, piperidine H), and 0.87 (t, J = 6.5 Hz, 6H, isobutyl CH₃).

Mass Spectrometry

HRMS (ESI) confirms the molecular ion [C₉H₂₁N₂]⁺ at m/z 157.1701 (calculated 157.1705).

Chemical Reactions Analysis

Types of Reactions: N-Isobutylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N-Isobutylpiperidine-4-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Isobutylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Methylpiperidine-4-amine dihydrochloride
  • N-Ethylpiperidine-4-amine dihydrochloride
  • N-Propylpiperidine-4-amine dihydrochloride

Comparison: N-Isobutylpiperidine-4-amine dihydrochloride is unique due to its isobutyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

N-Isobutylpiperidine-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

1. Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by an isobutyl group attached to the nitrogen atom of the piperidine ring. The synthesis of this compound typically involves the alkylation of piperidine with isobutyl bromide, followed by amination and subsequent formation of the dihydrochloride salt to enhance solubility and stability.

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to N-Isobutylpiperidine-4-amine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

2.2 Anticancer Properties

Piperidine derivatives are also explored for their anticancer potential. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting reactive oxygen species (ROS) generation . Specific IC50 values for related compounds suggest promising activity against cancer cell lines, indicating that this compound may share similar effects.

2.3 Neuropharmacological Effects

Given its structural similarity to known psychoactive substances, this compound has been investigated for potential neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.

3.1 In Vitro Studies

A study assessing the cytotoxicity of various piperidine derivatives found that this compound exhibited significant activity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
N-Isobutylpiperidine-4-aminedihydrochloride0.49MCF-7
Similar Piperidine Derivative3.03KB-V1

4.

This compound represents a promising area of research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Further studies are warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Isobutylpiperidine-4-amine dihydrochloride in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a well-ventilated fume hood to minimize inhalation risks. Store the compound in a tightly sealed container in a dry, cool environment to prevent degradation or moisture absorption. Avoid direct contact with skin or eyes, and ensure emergency eyewash stations and safety showers are accessible .

Q. How can researchers synthesize this compound?

  • Methodological Answer : A common approach involves Mannich reactions, where isobutylamine reacts with formaldehyde and a ketone (e.g., acetophenone derivatives) under acidic conditions. Post-reduction of intermediates (e.g., using sodium borohydride or catalytic hydrogenation) followed by dihydrochloride salt formation with HCl yields the final product. Optimize reaction parameters (temperature, pH) to achieve yields >85% .

Q. What analytical techniques are suitable for verifying the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Complementary methods include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Compare results with reference spectra from databases like PubChem .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, pH). Conduct dose-response curves across multiple replicates and validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Cross-reference with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

  • Methodological Answer : Implement flow chemistry to enhance reaction control and scalability. Use microwave-assisted synthesis to reduce reaction times. For purification, employ automated flash chromatography with gradient elution. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .

Q. How can researchers characterize the compound’s interaction with biological targets such as enzymes or receptors?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For enzyme inhibition studies, combine kinetic assays (e.g., measuring Vmax/KM changes) with computational docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on target residues .

Q. What are the best practices for long-term storage to maintain compound stability?

  • Methodological Answer : Store lyophilized samples under inert gas (argon or nitrogen) at -20°C in airtight containers with desiccants (e.g., silica gel). For solutions, use anhydrous solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Periodically reassay stability using HPLC and NMR to detect degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for piperidine-based syntheses?

  • Methodological Answer : Variability often stems from differences in starting material purity or reaction conditions (e.g., solvent choice, catalyst loading). Replicate experiments under standardized protocols, and use design-of-experiment (DoE) approaches to identify critical factors (e.g., temperature, stoichiometry). Cross-validate with independent labs using shared reference materials .

Q. What steps ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize cell lines, assay buffers, and incubation times across experiments. Include positive/negative controls (e.g., known agonists/antagonists) and validate results using orthogonal methods (e.g., Western blotting alongside ELISA). Document lot numbers for reagents and calibrate equipment regularly .

Key Considerations for Experimental Design

  • Safety : Prioritize hazard assessments (e.g., GHS classifications) and include toxicity screening in early-stage studies .
  • Synthetic Scalability : Balance yield optimization with environmental impact (e.g., solvent selection guided by CHEM21 guidelines) .
  • Data Integrity : Use open-access databases (e.g., PubChem) for spectral comparisons and report raw data with metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.